4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester 4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester
Brand Name: Vulcanchem
CAS No.: 138333-09-2
VCID: VC20748360
InChI: InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Molecular Formula: C13H15F3O5S
Molecular Weight: 340.32 g/mol

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester

CAS No.: 138333-09-2

Cat. No.: VC20748360

Molecular Formula: C13H15F3O5S

Molecular Weight: 340.32 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-2-(S)-trifluoromethanesulfonyloxy-butyric Acid, Ethyl Ester - 138333-09-2

Specification

CAS No. 138333-09-2
Molecular Formula C13H15F3O5S
Molecular Weight 340.32 g/mol
IUPAC Name ethyl (2S)-4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Standard InChI InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1
Standard InChI Key UDJNHUAEPSYCRU-NSHDSACASA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
SMILES CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator